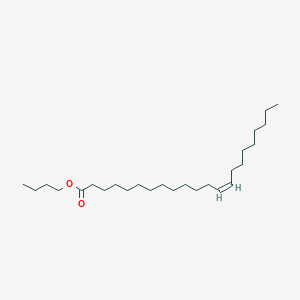

Butyl (Z)-docos-13-enoate

Description

Properties

CAS No. |

19773-46-7 |

|---|---|

Molecular Formula |

C26H50O2 |

Molecular Weight |

394.7 g/mol |

IUPAC Name |

butyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C26H50O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(27)28-25-6-4-2/h12-13H,3-11,14-25H2,1-2H3/b13-12- |

InChI Key |

AMUBFTQQLDHNQU-SEYXRHQNSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCC |

Other CAS No. |

19773-46-7 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Butyl Z Docos 13 Enoate

Direct Esterification Pathways

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid (erucic acid) with an alcohol (butanol) in the presence of an acid catalyst. This reversible reaction necessitates the removal of water to drive the equilibrium toward the product, maximizing the ester yield.

The industrial synthesis of long-chain fatty acid esters frequently employs strong mineral acids as homogeneous catalysts. csic.es Concentrated sulfuric acid is a conventional and effective catalyst for this process. The reaction mechanism involves the protonation of the carbonyl oxygen of erucic acid by sulfuric acid, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of butanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to form butyl erucate (B1234575) and regenerate the acid catalyst.

Boron trifluoride (BF₃), typically used as its diethyl etherate complex (BF₃·OEt₂), serves as another effective Lewis acid catalyst for esterification. The mechanism involves the coordination of the boron atom to the carbonyl oxygen of the carboxylic acid, which strongly activates the carbonyl group towards nucleophilic attack by the alcohol. This method can be particularly effective, and studies have shown that the ethyl moiety of boron trifluoride etherate can even participate in alkylation under certain conditions.

The general reaction for the acid-catalyzed esterification is:

C₂₁H₄₁COOH (Erucic Acid) + C₄H₉OH (Butanol) ⇌ C₂₁H₄₁COOC₄H₉ (Butyl Erucate) + H₂O

The efficiency of acid-catalyzed esterification is highly dependent on several key parameters. Optimizing these conditions is crucial for achieving high conversion rates and yields.

Time: As a reversible equilibrium reaction, the conversion increases over time until equilibrium is reached. The initial reaction phase shows a rapid increase in ester formation, which then slows as the reactant concentrations decrease and the product concentration increases.

Alcohol Volume (Molar Ratio): Using an excess of one reactant, typically the less expensive alcohol (butanol), can shift the reaction equilibrium to favor product formation, according to Le Chatelier's principle. Research on the esterification of stearic acid demonstrated that increasing the acid-to-alcohol molar ratio from 1:5 to 1:15 significantly enhances the initial reaction speed and yield. ache.org.rs Similarly, in the synthesis of butyl acetate (B1210297), adjusting the molar ratio is a key factor in optimizing the reaction rate. scielo.org.co

Below is a table summarizing the effect of temperature on the conversion of stearic acid with 1-butanol (B46404), which serves as a model for the synthesis of butyl erucate.

| Temperature (°C) | Conversion after 30 min (%) | Conversion after 180 min (%) |

|---|---|---|

| 35 | 27.2 | 55.1 |

| 45 | 44.5 | 72.3 |

| 55 | 58.1 | 81.9 |

| 65 | 68.0 | 86.2 |

Data derived from studies on the esterification of stearic acid with 1-butanol using a sulfuric acid catalyst, serving as a proxy for erucic acid esterification. ache.org.rs

Enzymatic Synthesis and Enrichment Strategies

Enzymatic methods offer a green alternative to chemical synthesis, operating under milder conditions with high selectivity, which reduces byproduct formation and energy consumption. mdpi.com Lipases are the most commonly used enzymes for ester synthesis.

Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification, transesterification, and aminolysis reactions, particularly in non-aqueous or micro-aqueous environments. nih.govnih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, are widely used due to their high activity and stability. mdpi.commdpi.com

The lipase-catalyzed reaction follows a Ping-Pong Bi-Bi mechanism. nih.govresearchgate.net First, the enzyme's active site serine residue attacks the carbonyl carbon of the acyl donor (erucic acid), forming a tetrahedral intermediate and releasing water. This results in a covalent acyl-enzyme complex. In the second step, the nucleophile (butanol) attacks the acyl-enzyme complex, forming another tetrahedral intermediate and subsequently releasing the ester product (butyl erucate) and regenerating the free enzyme.

Lipases exhibit high selectivity:

Chemoselectivity: They can selectively catalyze reactions at specific functional groups, avoiding side reactions.

Regioselectivity: They can differentiate between functional groups in different positions on a molecule. For instance, lipases can selectively esterify primary alcohols over secondary alcohols. ache.org.rs

Enantioselectivity: They can distinguish between enantiomers in a racemic mixture.

This selectivity is crucial when working with complex substrates or when aiming to preserve specific functional groups within a molecule. mdpi.com

Lipase selectivity can be exploited in multi-step processes to enrich butyl erucate from a mixture of other fatty acid esters. This is particularly relevant when the starting material is a natural oil containing erucic acid alongside other fatty acids like oleic, linoleic, and linolenic acids.

A potential enrichment strategy could involve a two-step enzymatic process:

Non-selective Transesterification: The initial oil is transesterified with butanol to produce a mixture of various butyl fatty acid esters, including butyl erucate.

Selective Hydrolysis: A lipase with high specificity for esters of C18 fatty acids (oleic, linoleic, etc.) but low activity towards the C22 chain of erucic acid is introduced. This enzyme would selectively hydrolyze the undesired butyl esters back into free fatty acids and butanol.

The resulting mixture would be enriched in butyl erucate, which could then be separated from the free fatty acids through extraction or distillation. This approach leverages the substrate specificity of different lipases to achieve targeted purification under mild, enzyme-catalyzed conditions.

Chemo-Enzymatic Approaches to Butyl (Z)-docos-13-enoate Production

Chemo-enzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both methodologies. mdpi.comnih.gov This approach can improve efficiency, yield, and sustainability compared to purely chemical or enzymatic routes.

A common chemo-enzymatic strategy involves a chemical step to create a highly reactive acyl donor, followed by an enzymatic step for the final, selective esterification. researchgate.net For the synthesis of butyl erucate, a plausible two-step process is:

Chemical Activation of Erucic Acid: Erucic acid is first converted into a more reactive derivative, such as a vinyl ester (e.g., vinyl erucate) or an acid anhydride. The synthesis of vinyl esters can be achieved through a vinyl exchange reaction between the free fatty acid and vinyl acetate, often catalyzed by a mercury salt under microwave irradiation. researchgate.net This step bypasses the formation of water, which can complicate enzymatic reactions.

Enzymatic Transesterification: The activated acyl donor (vinyl erucate) is then reacted with butanol in the presence of a lipase like Novozym 435. The enzyme catalyzes the transesterification, transferring the erucoyl group from the vinyl carrier to butanol to form butyl erucate. This step is highly efficient and proceeds under mild conditions, preserving the integrity of the long unsaturated fatty acid chain.

This method combines the speed of chemical activation with the high selectivity and mild conditions of biocatalysis for the final esterification, representing an advanced and efficient pathway for producing high-purity butyl (Z)-docos-13-enoate. nih.gov

Catalytic Transformations and Mechanistic Investigations of Butyl Z Docos 13 Enoate

Oxidative Transformations: Ozonolysis in Advanced Media

The oxidative cleavage of the carbon-carbon double bond in Butyl (Z)-docos-13-enoate is a key transformation, and ozonolysis stands out as a powerful method to achieve this. The use of advanced, non-conventional solvent systems, such as liquid carbon dioxide and carbon dioxide-expanded solvents, has been explored to enhance the efficiency and safety of this process. These innovative media offer unique properties that can overcome some of the limitations associated with traditional organic solvents.

Application of Liquid Carbon Dioxide and Carbon Dioxide-Expanded Solvents for Ozonolysis

The ozonolysis of Butyl (Z)-docos-13-enoate has been effectively carried out in liquid carbon dioxide (CO2) and CO2-expanded solvents. researchgate.netgoogle.com These solvent systems are considered environmentally benign alternatives to many conventional organic solvents, which can be hazardous and reactive towards ozone. nih.gov Liquid CO2, in particular, is non-flammable and inert to ozone, which enhances the safety of the ozonolysis process. nih.govacs.org

CO2-expanded liquids (CXLs) are another class of advanced media used for this transformation. These are formed by dissolving high-pressure CO2 in a conventional organic solvent, which causes a significant expansion of the liquid volume. The use of CO2-expanded solvents allows for the tuning of solvent properties, such as viscosity and polarity, which can positively influence the reaction. google.com Research has shown that the ozonolysis of unsaturated fatty acid esters, a class of compounds to which Butyl (Z)-docos-13-enoate belongs, can be successfully performed in these media. google.com

The primary advantage of using liquid CO2 and CO2-expanded solvents lies in the enhanced solubility of ozone compared to many traditional solvents. google.comacs.org This increased solubility can lead to higher reaction rates and improved process efficiency. google.com Furthermore, the products of the ozonolysis can be easily separated from the CO2 solvent by simple depressurization, which simplifies downstream processing.

Reaction Rate Limitations and Ozone Solubility Considerations in Ozonolysis Systems

A critical factor governing the rate of ozonolysis of unsaturated compounds like Butyl (Z)-docos-13-enoate is the mass transfer of ozone from the gas phase to the liquid phase where the reaction occurs. rsc.org In many conventional solvent systems, the reaction rate is limited by the low solubility of ozone in the liquid phase. google.com This limitation can be particularly pronounced in viscous media.

The use of liquid CO2 and CO2-expanded solvents directly addresses this challenge. Studies on analogous long-chain unsaturated fatty acid esters have demonstrated that ozone is significantly more soluble in liquid CO2 than in many organic solvents, especially at sub-ambient temperatures. researchgate.net This enhanced solubility can help to overcome mass transfer limitations and increase the reaction rate. google.comresearchgate.net In systems where the substrate is not fully soluble, creating an emulsion or dispersion through intense agitation can increase the interfacial surface area and further enhance the reaction rate. google.com

The solubility of ozone in liquid CO2 can be finely tuned by adjusting the pressure and temperature of the system. google.com For instance, small changes in pressure around the critical pressure of ozone can lead to a significant increase in its solubility in liquid CO2. google.com This "tunability" offers a powerful tool to control the reaction rate and potentially the selectivity of the ozonolysis process. google.com Research on the ozonolysis of oleic acid, a similar unsaturated fatty acid, in the absence of supercritical CO2 has shown the reaction to be zero-order, indicating a mass-transfer limited system. rsc.org By utilizing CO2-based solvents, it is possible to shift the reaction from being mass-transfer limited to being kinetically limited, allowing for faster and more efficient transformations.

| Parameter | Influence on Ozonolysis in CO2-based Media |

| Ozone Solubility | Significantly higher in liquid CO2 compared to many conventional solvents, which can increase reaction rates. researchgate.netgoogle.com |

| Pressure | Can be used to "tune" the solubility of ozone in liquid CO2, providing control over the reaction rate. google.com |

| Temperature | Affects ozone stability and solubility; sub-ambient temperatures are often employed. google.com |

| Mass Transfer | A key limiting factor in conventional solvents; the use of CO2-based media helps to overcome this limitation. google.comrsc.org |

| Agitation | Can increase the interfacial surface area in multiphase systems, enhancing the reaction rate. google.com |

Occurrence and Derivation in Biological and Geological Systems

Derivation from High-Erucic Acid Plant Oils

Butyl (Z)-docos-13-enoate is primarily derived from the processing of high-erucic acid (HEA) plant oils. Erucic acid ((13Z)-Docos-13-enoic acid) is a very-long-chain monounsaturated fatty acid abundant in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard. wikipedia.orgnih.govatamankimya.com While the acid itself is the natural product, its butyl ester is synthesized through chemical reactions, often employing enzymatic catalysts for efficiency and selectivity. asabe.org

Research into the enrichment of erucic acid has led to methods that produce butyl erucate (B1234575) as a direct product. Two key lipase-catalyzed processes are transesterification and interesterification. asabe.org

Transesterification (Alcoholysis): This process involves the transfer of an acyl group from the triglycerides in the HEA oil to an alcohol. In the production of butyl erucate, n-butanol is used as the alcohol. Studies using lipase (B570770) from Rhizomucor miehei have demonstrated the successful enrichment of erucic acid in the form of its butyl ester. For instance, the transesterification of HEA white mustard seed oil with n-butanol can increase the concentration of erucic acid in the resulting butyl ester fraction significantly from the initial concentration in the oil's triglycerides. asabe.org

Interesterification: This reaction involves the exchange of acyl groups between an ester and an acid, an alcohol, or another ester. When HEA white mustard seed oil was reacted with butyl acetate (B1210297) in the presence of Rhizomucor miehei lipase, the erucic acid content in the resulting butyl ester fraction was enriched. asabe.org The lipase selectively cleaves fatty acids, and in this case, favors the formation of butyl erucate. asabe.org

These enzymatic methods are advantageous due to their mild operating conditions compared to traditional chemical processes like steam splitting and fractional distillation. asabe.org

Interactive Data Table: Enzymatic Derivation of Butyl (Z)-docos-13-enoate

| Derivation Method | Reactants | Catalyst | Key Finding | Reference |

| Transesterification | High-Erucic Acid White Mustard Seed Oil, n-butanol | Rhizomucor miehei lipase | Erucic acid content in the butyl ester fraction was significantly enriched from the 48% (wt) in the starting oil. | asabe.org |

| Interesterification | High-Erucic Acid White Mustard Seed Oil, Butyl acetate | Rhizomucor miehei lipase | The erucic acid content in the butyl ester fraction increased to 56% (wt) from 48% (wt) in the starting oil after 4 hours. | asabe.org |

Presence and Significance as a Derivative in Polar Constituents of Oils and Bitumens

In geology, specific organic molecules known as biomarkers or "chemical fossils" are used to trace the origins of organic matter in sediments, crude oils, and bitumens. whoi.eduresearchgate.net These compounds are structurally related to precursor molecules found in living organisms and can provide valuable information about the depositional environment, thermal history (maturity), and the types of life that contributed to the organic matter. whoi.edunih.gov Biomarkers include stable hydrocarbons like alkanes, as well as more functionalized, polar compounds.

The polar constituents of crude oils and bitumens, often classified as resins and asphaltenes, are a complex mixture of molecules containing heteroatoms such as oxygen, nitrogen, and sulfur. This fraction can include a variety of functional groups, including carboxylic acids and esters.

While specific, direct reporting of Butyl (Z)-docos-13-enoate as a biomarker in geological materials is not prominent in the literature, its precursor, erucic acid, is a known constituent of certain terrestrial plants (Brassicaceae). wikipedia.org Fatty acids and their derivatives are frequently analyzed in geochemical studies as they can indicate the input of specific types of organic matter. nih.gov

The presence of a compound like Butyl (Z)-docos-13-enoate within the polar fraction of an oil or bitumen could be significant for several reasons:

Source Indication: It could potentially signal a contribution from erucic acid-rich terrestrial plant matter.

Diagenetic Processes: The formation of an ester from a free carboxylic acid (erucic acid) and an alcohol (such as butanol, which can also be a product of microbial fermentation of organic matter) during diagenesis—the initial alteration of sediments at low temperatures and pressures—is plausible.

Thermal Maturity: The stability and structure of such esters could potentially offer clues about the thermal history of the source rock. nih.gov However, esters are generally less stable than hydrocarbon biomarkers and may be altered or destroyed at higher levels of thermal maturity (catagenesis). nih.gov

Therefore, while not a conventional biomarker, the identification of Butyl (Z)-docos-13-enoate in geological samples would be considered part of the complex polar fraction, potentially pointing to a specific biological source and a particular diagenetic history. Its significance would lie in being a derivative product, rather than a primary, preserved biomarker.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of Butyl (Z)-docos-13-enoate, providing the necessary separation from complex matrices and resolution from similar chemical structures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques.

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like Butyl (Z)-docos-13-enoate. The high resolving power of capillary columns allows for the separation of fatty acid esters with varying chain lengths and degrees of unsaturation. researchgate.net For very-long-chain fatty acid esters, columns with a 5%-(phenyl)-methylpolysiloxane stationary phase are often preferred due to their higher thermal stability. researchgate.net The selection of the column is crucial for resolving positional and geometric isomers. nih.govnih.gov

In the analysis of insect pheromones, which often involves trace amounts of the active compound, techniques like headspace adsorption coupled with thermal desorption injection for GC can be employed to pre-concentrate the analyte and avoid interference from non-volatile contaminants. nih.govwikipedia.org Furthermore, specialized detectors like the flame-ionization detector (FID) provide excellent sensitivity for the quantification of these organic molecules. nih.gov For unambiguous identification, mass spectrometry provides detailed structural information based on the fragmentation patterns of the molecule. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile compounds. nih.gov Reversed-phase HPLC, using columns such as C18, is commonly employed for the separation of fatty acid esters. nih.govcas.cz The mobile phase composition, typically a mixture of solvents like acetonitrile, methanol, and water, can be optimized to achieve the desired separation. nih.govcas.cz Gradient elution, where the mobile phase composition is changed during the analysis, is often necessary to resolve complex mixtures of fatty acid esters. cas.cz While UV detection can be used, especially after derivatization with a UV-absorbing tag, an evaporative light-scattering detector (ELSD) is also suitable for the analysis of underivatized long-chain fatty acids and their esters. cas.cz

Below is an interactive data table summarizing typical chromatographic conditions for the analysis of long-chain fatty acid esters, which are applicable to Butyl (Z)-docos-13-enoate.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-23, ZB-WAX plus, 5% Phenyl-methylpolysiloxane) researchgate.netnih.govresearchgate.net | Reversed-phase column (e.g., C18, C8) cas.czscilit.com |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) researchgate.net | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water) cas.czscilit.com |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) nih.govresearchgate.net | UV-Vis Detector, Evaporative Light-Scattering Detector (ELSD) cas.cz |

| Typical Application | Analysis of volatile and semi-volatile esters, isomer separation. researchgate.netnih.gov | Analysis of less volatile or thermally labile esters. nih.gov |

Note: The specific conditions for the analysis of Butyl (Z)-docos-13-enoate may need to be optimized based on the sample matrix and the analytical objectives. The data presented is representative of methods used for analogous long-chain fatty acid esters.

Derivatization Protocols for Enhanced Analytical Performance

Derivatization is a chemical modification process often employed to improve the analytical characteristics of a compound, particularly for GC analysis. For long-chain fatty acid esters like Butyl (Z)-docos-13-enoate, derivatization is typically performed on the corresponding fatty acid (erucic acid in this case) prior to esterification with butanol, or through transesterification of the butyl ester itself. The primary goals of derivatization in this context are to increase volatility, improve thermal stability, and enhance detector response. sigmaaldrich.comathenaeumpub.com

Esterification to Fatty Acid Methyl Esters (FAMEs): The most common derivatization for fatty acids is their conversion to fatty acid methyl esters (FAMEs). sigmaaldrich.comathenaeumpub.com This is because FAMEs are more volatile and less polar than the free fatty acids, leading to better chromatographic separation and peak shape in GC. sigmaaldrich.com Several reagents can be used for this purpose:

Boron trifluoride-methanol (BF3-methanol): This is a widely used and effective reagent for the rapid esterification of fatty acids. researchgate.net The reaction is typically carried out by heating the sample with the reagent for a short period.

(Trimethylsilyl)diazomethane (TMS-DM): This reagent offers a rapid and quantitative methylation under mild conditions. athenaeumpub.com It is particularly useful for the derivatization of a wide range of fatty acids.

Acid- or Base-Catalyzed Transesterification: If starting from the butyl ester, it can be transesterified to the methyl ester using acidic (e.g., acetyl chloride in methanol) or basic (e.g., sodium methoxide) catalysts. nih.gov

Picolinyl Esters and Other Derivatives: For detailed structural elucidation by GC-MS, especially for determining the position of the double bond, fatty acids can be converted to picolinyl esters or other nitrogen-containing derivatives. wikipedia.orgnih.gov The fragmentation of these derivatives in the mass spectrometer provides diagnostic ions that help to pinpoint the location of unsaturation.

The choice of derivatization protocol depends on the specific analytical requirements, including the need for quantification, structural elucidation, and the nature of the sample matrix.

Below is an interactive data table outlining common derivatization protocols for the analysis of long-chain fatty acids, which are relevant precursors to Butyl (Z)-docos-13-enoate.

| Derivatization Agent | Target Analyte | Purpose | Typical Reaction Conditions |

| Boron trifluoride-methanol (BF3-methanol) researchgate.net | Erucic Acid | Increased volatility for GC | Heating the sample with the reagent. |

| (Trimethylsilyl)diazomethane (TMS-DM) athenaeumpub.com | Erucic Acid | Rapid and quantitative methylation | Reaction at room or slightly elevated temperature. |

| Acetyl Chloride/Methanol nih.gov | Butyl (Z)-docos-13-enoate | Transesterification to FAMEs | Reaction at room temperature or with gentle heating. |

| Picolinyl Chloride | Erucic Acid | Structural elucidation by GC-MS | Reaction with the fatty acid to form the picolinyl ester. |

Note: The derivatization of Butyl (Z)-docos-13-enoate itself is less common than the derivatization of its precursor, erucic acid. The conditions are representative of general procedures for fatty acid derivatization.

Structure Activity Relationship Hypotheses and Theoretical Considerations

Computational Modeling and Quantum Chemical Studies of Butyl (Z)-docos-13-enoate Reactivity

While specific quantum chemical studies on Butyl (Z)-docos-13-enoate are not widely published, extensive research on similar long-chain unsaturated fatty acid esters, such as methyl and ethyl oleate (B1233923), provides a strong basis for understanding its electronic properties and reactivity. researchgate.netpreprints.org Density Functional Theory (DFT) is a common computational method used to analyze the molecular structure, electronic distribution, and reactivity of these molecules. preprints.orgresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The reactivity of a chemical compound is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). preprints.org The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability; a smaller energy gap generally implies higher reactivity. preprints.orgresearchgate.net

Studies on analogous fatty acid esters show a distinct trend: unsaturation decreases the HOMO-LUMO energy gap. preprints.org For instance, the energy gap in ethyl oleate (an unsaturated C18 ester) is significantly lower than in saturated esters like ethyl palmitate or ethyl stearate. preprints.orgresearchgate.net This suggests that the double bond in the alkyl chain contributes to making the molecule less stable and more reactive. preprints.org By extrapolation, Butyl (Z)-docos-13-enoate, with its C=C double bond, is expected to be more reactive than its saturated counterpart, butyl docosanoate.

Table 1: Comparison of Frontier Orbital Energies for Saturated and Unsaturated Fatty Acid Esters (Illustrative Data)

| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (a.u.) | Predicted Reactivity |

| Ethyl Stearate (Saturated) | -0.2742 | -0.0075 | 0.2667 | Lower |

| Ethyl Oleate (Unsaturated) | -0.2458 | -0.0148 | 0.2310 | Higher |

This table is generated based on data for ethyl esters as a proxy to illustrate the effect of unsaturation. preprints.org An atomic unit (a.u.) of energy is approximately 27.211 eV or 627.5 kcal/mol.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In fatty acid esters, MEP analysis consistently shows a high electron density (negative potential) around the oxygen atoms of the ester group (C=O and C-O) due to their high electronegativity. preprints.orgresearchgate.net This region is therefore susceptible to attack by protons or other electrophiles. Conversely, the C-H bonds of the alkyl chain exhibit a positive electrostatic potential. preprints.org The region of the C=C double bond in Butyl (Z)-docos-13-enoate would also represent an area of high electron density, making it a likely site for electrophilic addition reactions.

Reactivity at the Double Bond: Kinetic modeling of the gas-phase oxidation of unsaturated fatty acid methyl esters reveals the critical role of the double bond in influencing reactivity, particularly at lower temperatures. researchgate.netpolimi.it The hydrogen atoms on the carbons adjacent to the double bond (allylic positions) are particularly susceptible to abstraction. This leads to the formation of resonance-stabilized allylic radicals. researchgate.netpolimi.it The formation of these relatively stable, non-propagating radicals can have an inhibitive effect on certain oxidation reactions, which explains the observed decrease in low-temperature reactivity for unsaturated esters compared to their saturated counterparts in some experimental setups. researchgate.net

Predictive Frameworks for Reactivity and Selectivity Based on Molecular Structure

Predicting the specific outcomes of chemical reactions involving complex molecules like Butyl (Z)-docos-13-enoate is a significant challenge. Modern computational chemistry leverages both rule-based and data-driven approaches to create predictive frameworks.

Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical frameworks that correlate a molecule's structural or physicochemical properties (known as descriptors) with its reactivity or biological activity. nih.gov For esters, QSAR models have been developed to predict reaction rates for processes like alkaline hydrolysis. nih.gov These models use descriptors such as steric parameters, electronic effects, and hydrophobicity to estimate the rate constant (k).

However, developing accurate QSAR models for long-chain esters presents unique challenges. The long alkyl chains can introduce higher degrees of prediction error, and experimental conditions can significantly influence measured rates. nih.gov Despite these challenges, class-specific QSAR models for carboxylic acid esters have shown high accuracy for internal and external validation sets, outperforming more general prediction software. nih.gov

Table 2: Performance of QSAR Models for Predicting Ester Hydrolysis Rates

| Model Type | Number of Compounds (n) | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) |

| General Model (HYDROWIN) | 223 | 0.82 | 0.690 |

| General Model (SPARC) | 223 | 0.77 | 0.770 |

| Chemical-Class Specific CAE Model (Internal Validation) | - | 0.93 | 0.41 - 0.43 |

| Chemical-Class Specific CAE Model (External Validation) | - | 0.93 | 0.43 - 0.45 |

This table compares the statistical performance of general prediction models with a chemical-class specific Quantitative Structure-Activity Relationship (QSAR) model for Carboxylic Acid Esters (CAEs). nih.gov

Machine Learning and Deep Learning Frameworks: More recently, machine learning and artificial intelligence have emerged as powerful tools for predicting chemical reaction outcomes with greater accuracy. acs.orgarxiv.org These models can move beyond predefined rules and learn complex chemical patterns from large datasets of reactions.

One approach combines traditional, expert-defined reaction templates with the pattern recognition capabilities of neural networks. acs.org This framework can analyze a set of reactants and reagents and predict the most likely product, assigning a probability to each potential outcome. For a molecule like Butyl (Z)-docos-13-enoate, such a model could differentiate between reactivity at the ester group (e.g., hydrolysis, transesterification) and reactivity at the double bond (e.g., hydrogenation, epoxidation, oxidation). google.com

Template-free methods using deep learning architectures like transformers are also being developed. arxiv.org These models treat chemical reactions as a language translation problem, converting reactant SMILES (a text-based molecular representation) into product SMILES. Graph-based models, which represent molecules as nodes and bonds, can identify reactive "hotspots" within a molecule by assigning reactivity probabilities to different atoms or functional groups. arxiv.org Such a framework could predict that for Butyl (Z)-docos-13-enoate, the carbonyl carbon, the α-carbon, and the two sp² carbons of the double bond are the most probable sites of reaction, depending on the specific reagents involved.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and stereochemistry of Butyl (Z)-docos-13-enoate?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to confirm the (Z)-configuration at the 13-position and ester bond formation. Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) can validate molecular weight and purity. Infrared (IR) spectroscopy can identify ester functional groups (C=O stretch at ~1740 cm) .

- Data Interpretation : Compare spectral data to structurally similar esters like trierucin (Propane-1,2,3-triyl tris[(Z)-docos-13-enoate]) or oleyl erucate, which share analogous unsaturated ester backbones .

Q. How can researchers synthesize Butyl (Z)-docos-13-enoate with high stereochemical fidelity?

- Methodology : Perform esterification between (Z)-docos-13-enoic acid and butanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography or recrystallization.

- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis. Optimize reaction time and temperature to minimize isomerization of the double bond .

Q. What are the key solubility and stability challenges for Butyl (Z)-docos-13-enoate in experimental systems?

- Methodology : Conduct solubility tests in polar (water, ethanol) and non-polar (hexane, chloroform) solvents. Assess stability under varying pH, temperature, and light exposure using accelerated degradation studies.

- Data Interpretation : Compare results to structurally related esters like erucyl erucate, which is insoluble in water but stable in non-polar matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Butyl (Z)-docos-13-enoate?

- Methodology :

- Systematic Review : Conduct a meta-analysis of existing studies, focusing on variables like concentration, solvent systems, and cell lines used.

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ISO guidelines for lipid analysis).

- Statistical Validation : Apply multivariate analysis to identify confounding factors (e.g., impurities, isomerization during storage) .

Q. What experimental designs are suitable for studying Butyl (Z)-docos-13-enoate's role in lipid membrane dynamics?

- Methodology :

- Model Systems : Incorporate the compound into liposomes or Langmuir monolayers to study phase behavior using differential scanning calorimetry (DSC) or surface pressure-area isotherms.

- Advanced Imaging : Use fluorescence microscopy with probes like Laurdan to assess membrane fluidity and domain formation.

- Comparative Analysis : Compare results with saturated analogs (e.g., butyl docosanoate) to isolate the effect of the (Z)-13 double bond .

Q. How can researchers address the lack of standardized protocols for quantifying Butyl (Z)-docos-13-enoate in complex matrices?

- Methodology :

- Chromatographic Optimization : Develop a reverse-phase HPLC or UPLC method with a C18 column and evaporative light scattering detection (ELSD). Validate using spiked samples.

- Sample Preparation : Use liquid-liquid extraction (e.g., hexane:ethanol) to isolate the compound from biological or cosmetic matrices.

- Reference Standards : Cross-validate with certified reference materials (CRMs) or synthesize an isotopically labeled internal standard (e.g., -butyl (Z)-docos-13-enoate) .

Methodological Guidance for Academic Writing

Q. How should researchers structure a publication on Butyl (Z)-docos-13-enoate to meet journal requirements?

- Answer : Follow the IMRaD (Introduction, Methods, Results, and Discussion) format.

- Introduction : Contextualize the compound’s relevance to lipid chemistry or cosmetic science, citing analogs like trierucin or erucyl oleate .

- Methods : Detail synthesis, characterization, and experimental protocols with sufficient granularity for reproducibility (e.g., NMR parameters, purity thresholds).

- Results : Use tables to compare spectral data or biological activity across studies.

- Discussion : Highlight unresolved questions, such as isomerization effects or discrepancies in bioactivity .

Q. What strategies can mitigate ethical and reproducibility concerns in studies involving Butyl (Z)-docos-13-enoate?

- Answer :

- Data Transparency : Deposit raw NMR, MS, and chromatographic data in public repositories (e.g., Zenodo).

- Pre-registration : Submit experimental protocols to platforms like Open Science Framework (OSF) before data collection.

- Ethical Compliance : For biological studies, ensure compliance with institutional review boards (IRBs) and declare conflicts of interest (e.g., funding from cosmetic industries) .

Tables for Reference

| Property | Butyl (Z)-Docos-13-Enoate | Comparable Compound (Erucyl Erucate) |

|---|---|---|

| CAS Number | Not explicitly listed | 27640-89-7 |

| Molecular Formula | Likely | |

| Key Functional Groups | Ester, (Z)-13 double bond | Ester, (Z)-13 double bond |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.